GemcitabineHcl
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gemcitabine hydrochloride involves several steps. One common method starts with the preparation of 2-deoxy-D-erythro-2,2-difluoro-ribofuranose-3,5-dibenzoate, an intermediate compound. This intermediate is then subjected to a reduction process using diisobutyl-aluminium hydride (DIBAL) in toluene . Another method involves the preparation of 3’,5’ and N-protected cytidine, followed by oxidation to obtain a 2’-keto-cytidine intermediate. This intermediate is then converted to Gemcitabine through catalytic deoxidation bi-fluorination .
Industrial Production Methods: Industrial production of Gemcitabine hydrochloride typically involves the use of novel solvents such as water-miscible ethers for the isolation of the compound from a mixture of α and β anomers . The purification process often includes chromatography and crystallization techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: Gemcitabine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a nucleoside metabolic inhibitor that mimics one of the building blocks of RNA and DNA, disrupting the ability of cells to make DNA and proteins .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Gemcitabine hydrochloride include diisobutyl-aluminium hydride (DIBAL), toluene, and various protective groups for hydroxyls . The reaction conditions often involve specific temperatures and solvents to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving Gemcitabine hydrochloride are its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), which inhibit processes required for DNA synthesis .
Scientific Research Applications
Gemcitabine hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in cancer research and treatment due to its ability to inhibit DNA synthesis and induce cell death . Recent studies have explored its use in nanotherapeutics for targeted drug delivery in cancer treatment . Additionally, Gemcitabine hydrochloride is being investigated for its potential antiviral effects .
Mechanism of Action
Gemcitabine hydrochloride is a pro-drug that must be phosphorylated by deoxycytidine kinase to become active. The active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), inhibit ribonucleotide reductase and DNA polymerase, leading to the incorporation of dFdCTP into DNA. This incorporation disrupts DNA synthesis and results in cell death . The compound primarily targets rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
Gemcitabine hydrochloride is similar to other nucleoside analogs, such as cytarabine and fludarabine. it has a wider spectrum of antitumor activity compared to these compounds . Cytarabine, for example, is primarily used to treat leukemia, while Gemcitabine hydrochloride is effective against a broader range of cancers . The unique structure of Gemcitabine hydrochloride, with two fluorine atoms replacing the hydroxyl group on the ribose, contributes to its enhanced efficacy and specificity .
List of Similar Compounds:- Cytarabine
- Fludarabine
- Cladribine
- Decitabine
Gemcitabine hydrochloride stands out due to its broader spectrum of activity and its ability to target a wide range of cancers .
Properties
CAS No. |
12111-03-9 |
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Molecular Formula |
C9H11F2N3O5 |
Molecular Weight |
0 |
Synonyms |
4-aMino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxyMethyl)tetrahydrofuran-2-yl)pyriMidin-2(1H)-one (Hydrochloride) |
Origin of Product |
United States |
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